molecular formula C12H9ClFNO B1315220 5-Chloro-2-(4-fluorophenoxy)aniline CAS No. 79567-26-3

5-Chloro-2-(4-fluorophenoxy)aniline

Cat. No.: B1315220
CAS No.: 79567-26-3
M. Wt: 237.66 g/mol
InChI Key: IKFZUJCIGMCUJQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

5-Chloro-2-(4-fluorophenoxy)aniline consists of an aniline core substituted with a 5-chloro group and a 4-fluorophenoxy moiety at the ortho position. The molecular formula is C₁₂H₉ClFNO , with a molecular weight of 237.66 g/mol . The structure features:

  • Aromatic rings : A central benzene ring (aniline) connected via an ether linkage to a 4-fluorophenyl group.
  • Substituents : A chlorine atom at position 5 of the aniline ring and fluorine at position 4 of the phenoxy ring.
  • Electronic effects : The electron-withdrawing chlorine and fluorine atoms modulate the reactivity and physicochemical properties of the molecule.

Stereochemical analysis reveals restricted conformational flexibility due to steric hindrance between the 5-chloro group and adjacent substituents. Computational studies (e.g., conformational searches using Sybyl X 1.3) suggest fewer accessible conformations compared to non-chlorinated analogs, which may influence binding interactions in biological systems.

Crystallographic Data and Conformational Analysis

While specific X-ray crystallography data for this compound are not publicly available in the provided sources, insights can be drawn from structurally related compounds:

  • Planar aromatic systems : The aniline and phenoxy rings adopt coplanar orientations to maximize π-electron conjugation.
  • Hydrogen bonding : The NH₂ group on the aniline ring participates in intermolecular hydrogen bonds, stabilizing crystal packing.
  • Conformational rigidity : The 5-chloro substitution restricts rotation about the C–N bond, as observed in analogous pyrimidoindole derivatives.

Thermodynamic Properties and Phase Behavior

Key thermodynamic parameters include:

Property Value Source
Molecular weight 237.66 g/mol
Logarithm of partition coefficient (logP) ~3.47 (estimated)
Melting point Not explicitly reported
Boiling point Predicted >300°C

The compound’s logP value (octanol-water partition coefficient) suggests moderate lipophilicity, consistent with its aromatic and halogenated structure. This property is critical for predicting bioavailability and solubility in organic solvents.

Solubility Profile and Partition Coefficients

The solubility of this compound is influenced by its polar NH₂ group and nonpolar aromatic rings:

  • Water solubility : Limited solubility in aqueous environments (estimated <10 mg/L at 20°C), similar to related halogenated anilines.
  • Organic solubility : Soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), as inferred from synthesis protocols.

A comparison with structurally related compounds is provided below:

Compound Molecular Weight (g/mol) logP Water Solubility (mg/L)
This compound 237.66 ~3.47 <10
5-Chloro-2-(2-fluorophenoxy)aniline 237.66 ~3.47 Not reported
5-Chloro-2-(2,4-dichlorophenoxy)aniline 288.56 ~4.20 2.6

Data for the target compound are extrapolated from analogs due to limited direct experimental reports.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFZUJCIGMCUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The most common synthetic route to 5-Chloro-2-(4-fluorophenoxy)aniline involves a nucleophilic aromatic substitution reaction where a chlorinated aniline derivative reacts with 4-fluorophenol under basic conditions. This method is widely used due to its straightforward approach and relatively high yields.

Reaction Conditions

  • Reactants: 5-chloro-2-nitroaniline or 5-chloro-2-chloroaniline and 4-fluorophenol
  • Base: Potassium carbonate (K2CO3) or similar inorganic bases
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Temperature: Elevated temperatures, typically around 80–100 °C
  • Time: 15–18 hours of stirring under reflux conditions

Procedure Summary

  • A suspension of 5-chloro-4-fluoro-2-nitroaniline (or the corresponding chloroaniline) and 4-fluorophenol is stirred with potassium carbonate in DMF.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is cooled and poured into water, followed by extraction with ethyl acetate.
  • The organic layer is washed, dried, and concentrated to yield the nitro-substituted intermediate.
  • This intermediate can be further reduced to the target aniline compound.

Research Data Example

Parameter Condition/Value
Reactants ratio 1:1 (5-chloro-2-nitroaniline : 4-fluorophenol)
Base K2CO3 (2 equivalents)
Solvent DMF (20 mL per 10 mmol reactants)
Temperature 90 °C
Reaction time 15–18 hours
Yield Approximately 80%

This method is supported by literature describing similar nucleophilic aromatic substitution reactions for related compounds, confirming its reliability and efficiency.

Catalytic Reduction of Nitro Precursors

Overview

An alternative and complementary approach involves the reduction of nitro-substituted precursors such as 5-chloro-2-(4-fluorophenoxy)nitrobenzene to the corresponding aniline. This reduction is typically achieved via catalytic hydrogenation or catalytic transfer hydrogenation.

Catalysts and Reducing Agents

  • Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C), or other noble metal catalysts
  • Reducing Agents: Hydrogen gas (H2) or catalytic transfer hydrogenation agents such as ammonium formate
  • Solvents: Alcohols (e.g., methanol, ethanol) or water-alcohol mixtures
  • Temperature and Pressure: Mild to moderate temperatures (50–150 °C) and autogenous or low hydrogen pressure

Process Description

  • The nitro compound is charged into an autoclave with the catalyst and solvent.
  • Ammonium formate is added as a hydrogen donor in catalytic transfer hydrogenation.
  • The reaction proceeds under controlled temperature and pressure until complete reduction to the aniline is achieved.
  • The catalyst is filtered off, and the product is isolated by extraction and purification.

Advantages

  • Avoids over-reduction or cleavage of sensitive C-Cl and C-O bonds.
  • Produces high-purity aniline derivatives.
  • Scalable for industrial production with continuous flow reactors.

Research Findings

A patent describes a two-step hydrogenation process combining catalytic transfer hydrogenation followed by gaseous hydrogenation to optimize yield and purity for halogenated aromatic amines structurally similar to this compound.

Parameter Condition/Value
Catalyst Pt/C (0.01–2% w/w of substrate)
Reducing agent Ammonium formate (0.01–2 mol/mol substrate)
Solvent Alcohol or water (substrate:solvent ratio 1:0.1 to 1:0.33 w/w)
Temperature 50–150 °C
Pressure Autogenous or low H2 pressure
Reaction time Variable, typically several hours
Yield High, with minimal side reactions

Industrial Scale Considerations

Process Optimization

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated control of reaction parameters to maintain consistent quality.
  • Optimization of solvent and catalyst recycling to reduce costs and environmental impact.

Purification

  • Post-reaction purification typically involves extraction, washing, drying, and recrystallization.
  • Chromatographic techniques may be employed for high-purity requirements.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Typical Yield Notes
Nucleophilic Aromatic Substitution 5-chloro-2-nitroaniline + 4-fluorophenol, K2CO3, DMF, 90 °C Simple, direct, good yield ~80% Requires subsequent reduction if nitro intermediate used
Catalytic Reduction of Nitro Precursors 5-chloro-2-(4-fluorophenoxy)nitrobenzene, Pt/C, ammonium formate, alcohol/water High purity, avoids bond cleavage High Suitable for scale-up, mild conditions
Industrial Continuous Flow Similar to above with process intensification Efficient, reproducible High Automated, scalable

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone imine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The 4-fluorophenoxy moiety distinguishes the target compound from analogs with different substituents. Key comparisons include:

Table 1: Phenoxy Substituent Impact on Properties
Compound Name Substituent on Phenoxy Key Properties/Applications Evidence Source
5-Chloro-2-(4-fluorophenoxy)aniline 4-F Enhanced electronegativity; potential antimicrobial activity (inferred) N/A (target)
5-Chloro-2-(4-chlorophenoxy)aniline 4-Cl Higher lipophilicity; agrochemical intermediates
5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride 4-EtO Improved solubility; anti-inflammatory effects in murine models
5-Chloro-2-(2,4-dichlorophenoxy)aniline 2,4-Cl₂ Broad-spectrum antimicrobial activity
  • Electron-Withdrawing vs. Ethoxy (4-EtO) groups improve solubility and metabolic stability, as seen in proteomics research .

Aniline Ring Substitutions

The position and type of substituents on the aniline ring significantly influence reactivity and bioactivity:

Table 2: Aniline Ring Substitution Patterns
Compound Name Substituents on Aniline Molecular Formula Applications Evidence Source
This compound Cl (C5), 4-F-phenoxy (C2) C₁₂H₉ClFNO Pharmaceutical intermediates (inferred) N/A
5-Chloro-2,4-difluoroaniline Cl (C5), F (C2, C4) C₆H₄ClF₂N Synthetic intermediates in fluorinated APIs
4-Chloro-2-fluoro-5-(trifluoromethyl)aniline Cl (C4), F (C2), CF₃ (C5) C₇H₄ClF₄N Specialty chemical synthesis
  • Halogen Positioning :
    • Difluoro substitution (e.g., 5-Chloro-2,4-difluoroaniline) enhances metabolic resistance but may reduce target specificity .
    • Trifluoromethyl groups (CF₃) introduce strong electron-withdrawing effects, useful in dye and pesticide synthesis .

Functional Group Additions

Additional functional groups, such as nitro, morpholine, or triazole rings, further diversify properties:

Table 3: Impact of Additional Functional Groups
Compound Name Additional Groups Key Features Applications Evidence Source
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline N,N-dimethyl, NO₂ Stabilizes charge; agrochemical research
5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline Morpholine ring Enhanced protein binding; proteomics research
5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline Triazole ring Enzyme inhibition; antimicrobial agents
  • Nitro Groups : Increase oxidative stability but may elevate toxicity .
  • Morpholine/Triazole Moieties : Improve target specificity in enzyme inhibition .

Biological Activity

5-Chloro-2-(4-fluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₉ClFNO
  • CAS Number: 79567-26-3

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where a chlorinated aniline derivative reacts with a fluorophenol under basic conditions. Common reagents include potassium carbonate and dimethylformamide (DMF) at elevated temperatures.

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological responses depending on the target pathway.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, with some compounds demonstrating effective inhibition of tubulin polymerization, a critical process in cancer cell division .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ASNB-1910Tubulin Inhibition
Compound BNCI-H46015Apoptosis Induction
This compoundTBDTBDTBD

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli3215
S. aureus1620
Pseudomonas aeruginosa6412

Case Studies

  • Anticancer Evaluation : A study evaluated several derivatives based on the structure of this compound against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. Results indicated significant activity against glioblastoma and lung cancer cells, suggesting potential for further development as an anticancer agent .
  • Antibacterial Assays : Another investigation utilized the disc diffusion method to assess the antibacterial efficacy of related compounds, revealing that specific substitutions on the phenyl ring could enhance antibacterial activity significantly compared to standard drugs like ciprofloxacin .

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